molecular formula C17H24Br4O8 B3182865 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) CAS No. 248603-09-0

2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate)

Cat. No.: B3182865
CAS No.: 248603-09-0
M. Wt: 676 g/mol
InChI Key: QKMPGXHMTXYYRM-UHFFFAOYSA-N
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Description

2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) is a complex organic compound characterized by its multiple bromine atoms and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) typically involves the esterification of 2,2-bis(hydroxymethyl)propane-1,3-diol with 2-bromopropanoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent such as dichloromethane for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid in water, while basic hydrolysis can be performed using sodium hydroxide in water.

Major Products

    Substitution Reactions: Products depend on the nucleophile used; for example, using hydroxide ions would yield 2,2-bis(((2-hydroxypropanoyl)oxy)methyl)propane-1,3-diyl bis(2-hydroxypropanoate).

    Ester Hydrolysis: The major products are 2-bromopropanoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol.

Scientific Research Applications

2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) has several applications in scientific research:

    Materials Science: It is used in the synthesis of flame retardant materials due to the presence of bromine atoms.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of brominated compounds on biological systems.

    Industrial Applications: The compound is used in the production of polymers and resins with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) involves its ability to undergo nucleophilic substitution and ester hydrolysis reactions. The bromine atoms act as leaving groups in substitution reactions, while the ester groups can be hydrolyzed to release carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable nucleophiles and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(bromomethyl)propane-1,3-diol: Similar in structure but lacks the ester groups.

    2,2-Bis(((2-chloropropanoyl)oxy)methyl)propane-1,3-diyl bis(2-chloropropanoate): Similar but with chlorine atoms instead of bromine.

Uniqueness

2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) is unique due to its multiple bromine atoms and ester groups, which confer specific reactivity and applications, particularly in the synthesis of flame retardant materials and as intermediates in organic synthesis.

Properties

IUPAC Name

[3-(2-bromopropanoyloxy)-2,2-bis(2-bromopropanoyloxymethyl)propyl] 2-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Br4O8/c1-9(18)13(22)26-5-17(6-27-14(23)10(2)19,7-28-15(24)11(3)20)8-29-16(25)12(4)21/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMPGXHMTXYYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(COC(=O)C(C)Br)(COC(=O)C(C)Br)COC(=O)C(C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Br4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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